N,N-Dibenzyl-1-methylcyclopropan-1-amine
Description
N,N-Dibenzyl-1-methylcyclopropan-1-amine is a cyclopropane-containing tertiary amine characterized by two benzyl groups attached to the nitrogen atom and a methyl substituent on the cyclopropane ring. Its molecular formula is estimated as C₁₈H₂₀N₂ (molecular weight: ~264.36 g/mol).
Properties
CAS No. |
176209-20-4 |
|---|---|
Molecular Formula |
C18H21N |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
N,N-dibenzyl-1-methylcyclopropan-1-amine |
InChI |
InChI=1S/C18H21N/c1-18(12-13-18)19(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
InChI Key |
DQZPHFDWIHYFDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-1-methylcyclopropan-1-amine typically involves the reaction of 1-methylcyclopropanamine with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N,N-Dibenzyl-1-methylcyclopropan-1-amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-1-methylcyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-Dibenzyl-1-methylcyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-1-methylcyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N,N-Dibenzyl-1-methylcyclopropan-1-amine with structurally or functionally related cyclopropane and non-cyclopropane amines:
Key Structural and Functional Insights:
Cyclopropane vs. Non-Cyclopropane Amines: Cyclopropane-containing amines (e.g., the target compound and 1-(difluoromethyl)cyclopropan-1-amine) exhibit enhanced reactivity due to ring strain, favoring ring-opening reactions or participation in catalytic cycles. In contrast, straight-chain analogs (e.g., N,N-dimethyl-1-phenylpropan-1-amine) lack this strain, resulting in greater conformational flexibility . The dibenzyl groups in the target compound confer higher lipophilicity (logP ~4.2 estimated) compared to dimethyl or diethyl substituents, which may enhance blood-brain barrier penetration in drug design .
Synthetic Challenges :
- Cyclopropane rings require specialized reagents (e.g., diethylzinc, iodomethane) or photochemical methods for formation. For example, describes cyclopropane synthesis using N-iodosuccinimide and diphenyl phosphate .
- Diastereomer separation (e.g., in ’s carboxamide derivative) highlights the need for chiral chromatography or crystallization techniques in complex cyclopropane systems .
Biological and Industrial Relevance :
- Dibenzylamine derivatives are prevalent in pharmaceutical salts (e.g., benzathine benzylpenicillin in ), suggesting the target compound could serve as a counterion or prodrug component .
- Fluorinated cyclopropanes (e.g., ) are valued in agrochemistry for their metabolic stability, a feature the target compound lacks but could emulate via tailored substituents .
Research Findings and Trends
For instance:
- Medicinal Chemistry: Cyclopropane rings in antidepressants (e.g., imipramine analogs in ) demonstrate improved binding affinity to neurotransmitter transporters compared to non-cyclic analogs .
- Catalysis: Cyclopropane amines act as ligands in asymmetric catalysis, as seen in ’s use of cyclopropylamino groups to stabilize transition metals .
Biological Activity
N,N-Dibenzyl-1-methylcyclopropan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article synthesizes current research findings, highlighting its biological activity through various studies, including case studies and data tables.
Chemical Structure : N,N-Dibenzyl-1-methylcyclopropan-1-amine is characterized by a cyclopropane ring substituted with two benzyl groups and a methyl group. This unique structure may contribute to its biological properties.
Anti-Cancer Properties
Recent studies have indicated that derivatives of N,N-Dibenzyl-1-methylcyclopropan-1-amine exhibit significant anti-cancer activity. One study demonstrated that related compounds, such as N-benzyl-N-methyldecan-1-amine (NBNMA), showed potent inhibition of various cancer cell lines, including CT-26, AGS, HepG2, HCT-116, MCF7, B16F10, and Sarcoma-180 cells. The compound exhibited an IC50 value of 15.11 μM against CT-26 cells, indicating strong cytotoxicity .
Table 1: Inhibitory Effects of NBNMA on Cancer Cell Lines
| Cell Line | IC50 (μM) | % Inhibition at 20 μg/ml |
|---|---|---|
| CT-26 | 15.11 | 80% |
| AGS | TBD | TBD |
| HepG2 | TBD | TBD |
| HCT-116 | TBD | TBD |
| MCF7 | TBD | TBD |
| B16F10 | TBD | TBD |
| Sarcoma-180 | TBD | TBD |
Note: TBD - To Be Determined
The mechanism of action appears to involve induction of apoptosis through modulation of apoptotic proteins such as Bcl-2 and Bad. Increased levels of pro-apoptotic Bad were observed alongside decreased levels of anti-apoptotic Bcl-2 in treated cells .
Anti-inflammatory Effects
N,N-Dibenzyl-1-methylcyclopropan-1-amine and its derivatives have also shown promising anti-inflammatory effects. For example, related compounds were found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells. This inhibition was associated with the blockade of key inflammatory signaling pathways involving JNK and p38 MAPK .
Table 2: Effects on Inflammatory Mediators
| Compound | Cytokine Inhibition (TNF-α) | MAPK Pathway Blockade |
|---|---|---|
| BMDA | Significant | Yes |
| DMMA | Significant | Yes |
Case Studies
Several case studies have demonstrated the efficacy of N,N-Dibenzyl-1-methylcyclopropan-1-amine in preclinical models:
- Colitis Model : Administration of BMDA (a derivative) significantly reduced colitis severity in a rat model treated with 2,4-dinitrobenzenesulfonic acid (DNBS). The treatment resulted in decreased myeloperoxidase activity and reduced levels of inflammatory mediators .
- Rheumatoid Arthritis Model : In collagen-induced rheumatoid arthritis models, BMDA treatment led to diminished levels of inflammatory cytokine transcripts and enhanced expression of antioxidant proteins like Nrf2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
